molecular formula C10H11ClO B8226226 (r)-(-)-2-Phenylbutyryl chloride

(r)-(-)-2-Phenylbutyryl chloride

Cat. No.: B8226226
M. Wt: 182.64 g/mol
InChI Key: QGXMHCMPIAYMGT-SECBINFHSA-N
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Description

(R)-(-)-2-Phenylbutyryl chloride (CAS 36854-57-6) is an organochlorine compound with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol . It features a butyryl chloride backbone (four-carbon chain) with a phenyl group substituted at the second carbon, adopting the (R)-(-) stereochemical configuration at the chiral center . The compound exists as a liquid at room temperature, with a boiling point of 125°C at 20 mmHg, a density of 1.10 g/cm³, and a refractive index of 1.52 .

As a reactive acyl chloride, it is moisture-sensitive and decomposes upon exposure to water, necessitating storage under inert gases . Its hazards include severe skin corrosion (H314) and metal corrosion (H290) . Applications span organic synthesis, particularly as an acylating agent for introducing the 2-phenylbutyryl moiety into target molecules.

Properties

IUPAC Name

(2R)-2-phenylbutanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXMHCMPIAYMGT-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of (R)-(-)-2-phenylbutyryl chloride is its use as a chiral reagent in the synthesis of various chiral compounds. It has been employed in:

  • Kinetic Resolution : The compound can be used to achieve kinetic resolution of racemic mixtures, which is crucial for obtaining enantiomerically pure substances. For instance, it can react with sterically hindered chiral secondary alcohols to selectively produce one enantiomer over the other .
  • Synthesis of Phenothiazine Derivatives : It is utilized in the preparation of phenothiazine derivatives, which are important in medicinal chemistry due to their pharmacological properties, including reversible inhibition of human butyrylcholinesterase .

Analytical Applications

This compound serves as a derivatization reagent in analytical chemistry, particularly for:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This compound is instrumental in the determination of dopamine and its derivatives such as salsolinol and norsalsolinol in biological samples. The derivatization process enhances detection sensitivity and specificity during GC-MS analysis .
  • Analysis of Hydroxy Compounds : It is also used for the derivatization of hydroxyl groups in compounds like 1,2-propanediol and 1,3-butanediol, facilitating their analysis in biological fluids .

Biological Applications

The compound has been explored for its biological activity:

  • Inhibition Studies : Research indicates that derivatives synthesized from this compound exhibit significant biological activity against various strains of bacteria and fungi. For example, derivatives have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Studies have investigated the structure-activity relationships of compounds derived from this compound, revealing potential anticancer properties against breast cancer cell lines .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

Study ReferenceApplicationFindings
Chiral ResolutionDemonstrated effective kinetic resolution using sterically hindered alcohols.
GC-MS AnalysisSuccessfully used for the detection of dopamine derivatives in human brain samples.
Antimicrobial ActivityShowed good efficacy against bacterial strains through synthesized derivatives.
Anticancer PotentialIdentified as a key compound in developing anticancer agents with significant inhibitory effects on cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a detailed comparison:

Property (R)-(-)-2-Phenylbutyryl Chloride 2-Methyl-2-Phenylpropanoyl Chloride
Molecular Formula C₁₀H₁₁ClO Likely C₁₀H₁₁ClO (inferred)*
Molecular Weight 182.65 g/mol ~182.65 g/mol (inferred)*
Carbon Chain Length Butyryl (4 carbons) Propanoyl (3 carbons)
Substituents Phenyl at C2 Methyl and phenyl at C2
Stereochemistry (R)-(-) configuration at C2 Not specified (likely no chiral center)
Boiling Point 125°C at 20 mmHg Not reported
Hazards H314 (skin corrosion), H290 (metal corrosion) Likely similar (generic acyl chloride hazards)
Applications Acylating agent in organic synthesis Research applications (unspecified)

*The molecular formula of 2-methyl-2-phenylpropanoyl chloride is inferred based on structural similarity. Both compounds likely share the same formula (C₁₀H₁₁ClO) but differ in chain length and branching.

Key Differences and Implications

Chain Length and Reactivity: The butyryl chain in this compound provides greater flexibility and steric bulk compared to the shorter, more branched propanoyl chain in 2-methyl-2-phenylpropanoyl chloride. This may influence reactivity in nucleophilic acyl substitution reactions .

Stereochemical Specificity: The (R)-(-) enantiomer of 2-phenylbutyryl chloride is critical for asymmetric synthesis, whereas 2-methyl-2-phenylpropanoyl chloride lacks a defined stereocenter, limiting its utility in chiral synthesis .

Documented Data: Physical and safety data for this compound are well-documented, while analogous information for 2-methyl-2-phenylpropanoyl chloride remains sparse in the provided sources .

Preparation Methods

Solvent Selection

Chlorinated hydrocarbons, such as dichloromethane (DCM) or chloroform, are preferred for this reaction due to their ability to stabilize the intermediate oxonium ion and enhance reaction rates. For example, a patent detailing a related synthesis (glycerol phenylbutyrate) highlights that using DCM as the solvent resulted in >99% HPLC purity of the final acyl chloride. Non-chlorinated solvents like ethyl acetate lead to slower reaction kinetics, as evidenced by a 62% yield after 11 hours in comparative studies.

Stoichiometry and Catalysis

  • Thionyl Chloride Ratio: A molar excess of SOCl₂ (1.1–1.5 equivalents relative to the acid) ensures complete conversion.

  • Catalysts: Dimethylformamide (DMF) is often added in trace amounts (0.5–1% v/v) to catalyze the reaction by activating the carbonyl group.

Temperature Control

The reaction is typically conducted at 20–30°C to balance reactivity and byproduct management. Exothermic conditions necessitate controlled addition of SOCl₂ to prevent thermal degradation.

Step-by-Step Procedure

Example Synthesis from Patent Literature

  • Dissolution: (R)-(-)-2-Phenylbutyric acid (300 g, 1.827 mol) is dissolved in DCM (450 mL).

  • Catalyst Addition: DMF (3 mL) is introduced to activate the reaction.

  • Reagent Addition: SOCl₂ (172 mL, 2.375 mol) is added dropwise over 30 minutes at 20–30°C.

  • Stirring: The mixture is stirred for 1 hour, during which gas evolution (SO₂, HCl) is observed.

  • Workup: Excess SOCl₂ and solvent are removed via vacuum distillation, yielding the crude acyl chloride as an oil.

Enantiomeric Purity Considerations

Chiral GC-MS or HPLC analysis is essential to confirm enantiomeric excess (ee). For instance, derivatization with enantiopure alcohols followed by chromatographic separation can resolve (R)- and (S)-enantiomers.

Purification and Isolation

Distillation

Vacuum distillation (40–60°C at 10–15 mmHg) effectively isolates this compound from residual solvents and byproducts. This method preserves the compound’s thermal stability while achieving >99% purity.

Chromatographic Techniques

For small-scale preparations, flash chromatography using silica gel and non-polar eluents (e.g., cyclohexane/ethyl acetate) removes trace impurities. However, distillation remains the industrial standard due to scalability.

Analytical Characterization

Property Method Result
Purity HPLC>99%
Enantiomeric Excess Chiral GC-MS>98% ee
Boiling Point Distillation95–98°C (15 mmHg)
IR Spectrum FTIRC=O stretch: 1790 cm⁻¹; C-Cl: 550 cm⁻¹

Challenges and Mitigation Strategies

  • Moisture Sensitivity: The compound hydrolyzes readily to (R)-(-)-2-phenylbutyric acid. Storage under anhydrous conditions (e.g., molecular sieves) is critical.

  • Byproduct Formation: Excess SOCl₂ can lead to sulfonic acid derivatives. Quenching with methanol or aqueous bicarbonate neutralizes residual reagent.

Industrial-Scale Adaptations

The patent methodology demonstrates scalability, with batches exceeding 300 g of starting material. Key adaptations include:

  • Continuous Distillation: Reduces processing time and improves yield.

  • Automated Temperature Control: Minimizes side reactions during exothermic stages.

Applications in Organic Synthesis

This compound is pivotal in:

  • Chiral Derivatization: Resolving enantiomers of alcohols and amines via esterification/amidation.

  • Pharmaceutical Intermediates: Synthesizing β-keto esters for antiviral and anticancer agents .

Q & A

How can I synthesize (R)-(-)-2-phenylbutyryl chloride with high enantiomeric purity, and what analytical methods are critical for validating its stereochemical integrity?

Level: Advanced
Methodological Answer:

  • Synthesis: Use chiral resolution or asymmetric catalysis. For example, start with (R)-2-phenylbutyric acid and employ thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) as acylating agents under anhydrous conditions. Monitor reaction progress via TLC or FTIR to confirm acid chloride formation .
  • Purification: Distill under reduced pressure (e.g., 125°C/20 mmHg) to isolate the product, avoiding hydrolysis by moisture .
  • Validation:
    • Chiral GC/MS or HPLC : Use chiral stationary phases (e.g., β-cyclodextrin) to resolve enantiomers.
    • Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values (e.g., [α]ᴅ = -X° for (R)-enantiomer) .
    • NMR Spectroscopy : Analyze splitting patterns in 1H^1\text{H}- or 13C^13\text{C}-NMR to detect diastereomeric impurities .

What are the key challenges in maintaining the stability of this compound during storage, and how can decomposition be mitigated?

Level: Basic
Methodological Answer:

  • Challenges : Hydrolysis due to moisture, leading to regeneration of 2-phenylbutyric acid and HCl. Thermal decomposition above 98°C (flash point) may also occur .
  • Mitigation Strategies :
    • Store under inert gas (Ar/N₂) in flame-sealed ampoules or Schlenk flasks.
    • Use molecular sieves (3Å) to adsorb residual moisture.
    • Monitor purity periodically via GC or argentometric titration to detect free acid or HCl .

How can contradictory results in enantioselective reactions using this compound as a chiral auxiliary be systematically investigated?

Level: Advanced
Methodological Answer:

  • Hypothesis Testing : Determine if contradictions arise from (1) racemization during synthesis, (2) kinetic vs. thermodynamic control in reactions, or (3) analytical artifacts .
  • Experimental Design :
    • Racemization Check : Heat the compound at varying temperatures and times, then re-measure optical rotation .
    • Kinetic Studies : Conduct time-course experiments using 1H^1\text{H}-NMR to track intermediate formation.
    • Cross-Validation : Compare results across multiple analytical methods (e.g., GC, HPLC, polarimetry) to rule out instrument bias .
  • Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess significance of observed discrepancies .

What safety protocols are essential when handling this compound, particularly in large-scale reactions?

Level: Basic
Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
    • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • Emergency Procedures :
    • Skin/Eye Exposure : Rinse immediately with water for 15+ minutes; neutralize residual acid with NaHCO₃ solution.
    • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can this compound be utilized in studying metabolic pathways, and what contradictions might arise in interpreting its chiral metabolites?

Level: Advanced
Methodological Answer:

  • Application : Use as a substrate or probe in enzymatic assays. For example, track its conversion to (R)-2-phenylbutyric acid via esterases or amidases in hepatic microsomes .
  • Challenges :
    • Enantiomer Cross-Reactivity : Enzymes may process (R)- and (S)-forms differently, leading to misassigned metabolic pathways.
    • Analytical Artifacts : Chiral inversion during sample preparation (e.g., acid hydrolysis) can skew results .
  • Resolution :
    • Isotope Labeling : Synthesize deuterated analogs to trace metabolic fate without chiral interference.
    • Chiral Chromatography : Use GC/NICI-MS (as in ) to distinguish enantiomeric metabolites .

What experimental design principles should guide the use of this compound in multi-step organic syntheses?

Level: Advanced
Methodological Answer:

  • Stepwise Optimization :
    • Protection/Deprotection : Ensure acid-sensitive functional groups (e.g., alcohols, amines) are protected before acylation.
    • Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to prevent hydrolysis.
    • Stoichiometry : Employ excess acyl chloride (1.2–1.5 eq.) to drive reactions to completion .
  • Quality Control :
    • In-line Monitoring : Use FTIR or Raman spectroscopy to track acyl chloride consumption.
    • Workup : Quench excess reagent with ice-cold NaHCO₃ and extract products under inert atmosphere .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, refractive index) of this compound?

Level: Advanced
Methodological Answer:

  • Root Cause Analysis : Determine if variations stem from (1) impurities, (2) measurement conditions (e.g., pressure for boiling point), or (3) instrument calibration .
  • Standardization :
    • Refractive Index : Measure at 20°C using a calibrated Abbe refractometer and report with λ = 589 nm .
    • Boiling Point : Confirm values under standardized vacuum (e.g., 20 mmHg) using a short-path distillation apparatus .
  • Collaborative Studies : Cross-validate data with independent labs or reference databases (e.g., NIST Chemistry WebBook) .

What are the best practices for citing and reproducing literature methods involving this compound?

Level: Basic
Methodological Answer:

  • Citation Ethics : Acknowledge original synthesis protocols, safety data, and analytical methods explicitly .
  • Reproducibility Checklist :
    • Reagent Batches : Note supplier and purity (e.g., >97% GC for TCI products) .
    • Environmental Controls : Document humidity/temperature during reactions.
    • Raw Data Archiving : Share NMR/GC spectra in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-(-)-2-Phenylbutyryl chloride
Reactant of Route 2
(r)-(-)-2-Phenylbutyryl chloride

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